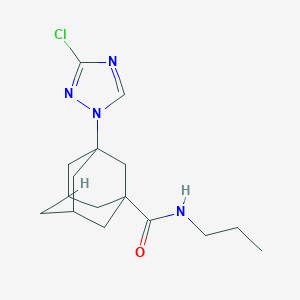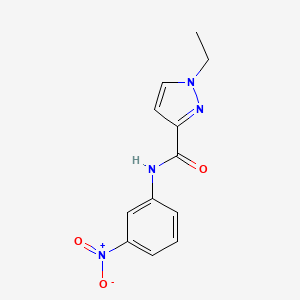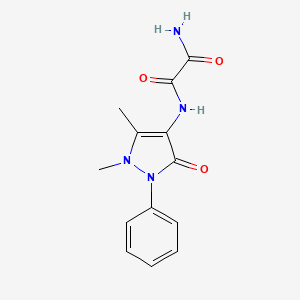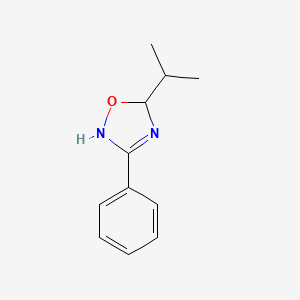![molecular formula C17H11Cl2N3O3 B10895941 (5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895941.png)
(5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinetrione core and a dichloroanilino group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the pyrimidinetrione core. This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions. The subsequent introduction of the dichloroanilino group is usually performed via a nucleophilic substitution reaction, where the aniline derivative reacts with the pyrimidinetrione intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions
5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the dichloroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE
- 5-[(Z)-1-(2,5-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-[(Z)-1-(2,3-DICHLOROANILINO)METHYLIDENE]-1-PHENYL-2,4,6(1H,3H)-PYRIMIDINETRIONE lies in its specific dichloroanilino substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H11Cl2N3O3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
5-[(2,3-dichlorophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-12-7-4-8-13(14(12)19)20-9-11-15(23)21-17(25)22(16(11)24)10-5-2-1-3-6-10/h1-9,24H,(H,21,23,25) |
InChIキー |
UGOFIYYBVGMRDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C(=CC=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)
![N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)

![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)

